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Compound of Interest

Compound Name: SGC-CLK-1

Cat. No.: B1232169

For researchers and drug development professionals navigating the landscape of chemical
probes, understanding the precise target engagement and potential off-target effects of
inhibitors is paramount. This guide provides a comprehensive analysis of the known off-targets
of SGC-CLK-1, a potent inhibitor of Cdc2-like kinases (CLKs), and objectively compares its
performance against other available alternatives. By presenting quantitative data, detailed
experimental protocols, and clear visual representations of signaling pathways and workflows,
this document aims to equip scientists with the critical information needed for informed
experimental design and interpretation.

SGC-CLK-1 has emerged as a valuable tool for dissecting the roles of CLK1, CLK2, and CLK4
in cellular processes, most notably in the regulation of pre-mRNA splicing. However, like any
small molecule inhibitor, it is not entirely specific. A thorough understanding of its kinase
selectivity profile is essential to accurately attribute biological effects to the inhibition of its
intended targets.

Unveiling the Off-Target Profile of SGC-CLK-1

The selectivity of SGC-CLK-1 has been extensively profiled across the human kinome using
various platforms, primarily KINOMEscan® and NanoBRET™ Target Engagement assays.
These studies have identified a small number of off-target kinases that are inhibited by SGC-
CLK-1, albeit generally with lower potency than its primary CLK targets.

Key Identified Off-Targets:
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Based on KINOMEscan® profiling at a concentration of 1 uM, SGC-CLK-1 was found to bind to
only a handful of kinases with a Percent of Control (PoC) of less than 35. The most significant
off-targets identified include:

HIPK1 (Homeodomain-interacting protein kinase 1)

e HIPK2 (Homeodomain-interacting protein kinase 2)

 MAPK15 (Mitogen-activated protein kinase 15), also known as ERK8
e STK16 (Serine/threonine kinase 16)

o NEK7 (NIMA related kinase 7)

» PIP5K2B (Phosphatidylinositol-4-phosphate 5-kinase type 2 beta)

Further enzymatic and cellular assays have provided quantitative measures of inhibition for
some of these off-targets.

Quantitative Comparison: SGC-CLK-1 vs.
Alternative CLK Inhibitors

To provide a clearer perspective on the selectivity of SGC-CLK-1, this section compares its
activity against its primary targets and key off-targets with that of other commonly used CLK
inhibitors, namely KH-CB19 and T3-CLK.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of CLK Inhibitors
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Target SGC-CLK-1 KH-CB19 T3-CLK

Primary Targets

CLK1 13[1][2] 19.7[3] 0.67[4][5]
CLK2 4[1][2]16] - 15[4][5]
CLK3 363[1][2][6] 530[3] 110[4][5]
CLK4 46[1][2](6]

Known Off-Targets

HIPK1 50[6]

HIPK2 42[6]

STK16 49[6]

DYRK1A - 55.2[3] 260[4][5]

DYRK1B - - 230[4][5]

PIM1 - Weak Inhibition

PIM3 - Weak Inhibition

Note: "-" indicates that data was not readily available in the reviewed sources. It is important to
consult original publications for the full context of these values.

Table 2: KINOMEscan® Selectivity Data (% of Control @ 1uM)
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Kinase SGC-CLK-1
CLK1 <35
CLK2 <35
CLK4 <35
HIPK1 <35
HIPK2 <35
MAPK15 (ERK8) <35

This table highlights the kinases for which SGC-CLK-1 showed significant binding in the
KINOMEscan® assay. A lower percentage of control indicates stronger binding.

A negative control compound, SGC-CLK-1N, is also available and shows no significant activity
against CLKs or their off-targets, making it an excellent tool for validating that the observed
cellular effects are due to the inhibition of the intended targets.[7]

Experimental Methodologies

A clear understanding of the experimental protocols used to generate these selectivity data is
crucial for their correct interpretation.

KINOMEscan® Assay Protocol

The KINOMEscan® platform is a competition-based binding assay that quantitatively measures
the interaction between a test compound and a large panel of kinases.
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KINOMEscan® Experimental Workflow

Methodology:

o Assay Components: The assay utilizes three key components: a kinase of interest tagged
with a unique DNA barcode (phage), a ligand that binds to the active site of the kinase and is
immobilized on a solid support, and the test compound (e.g., SGC-CLK-1).[8]

o Competition: The test compound is incubated with the kinase-tagged phage and the
immobilized ligand. The compound competes with the immobilized ligand for binding to the
active site of the kinase.[8]

» Quantification: After reaching equilibrium, the amount of kinase-tagged phage bound to the
solid support is quantified using quantitative PCR (QPCR) of the DNA tag. A lower amount of
bound phage indicates that the test compound has successfully competed for the binding
site.[8]

o Data Analysis: The results are typically reported as "Percent of Control" (PoC), where a
lower value signifies stronger binding of the test compound to the kinase. Dissociation
constants (Kd) can also be determined by running the assay with a range of compound
concentrations.

NanoBRET™ Target Engagement Assay Protocol
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The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of a
test compound to a target protein.

Cellular System
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NanoBRET™ Target Engagement Workflow

Methodology:

o Cellular System: The assay uses live cells that are transiently transfected to express the
kinase of interest as a fusion protein with NanoLuc® luciferase (the energy donor).[9]

» Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the active
site of the kinase is added to the cells. The test compound is then added in a dose-response
manner.[9]

o BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-kinase fusion
protein, bioluminescence resonance energy transfer (BRET) occurs upon addition of the
NanoLuc® substrate. The test compound competes with the tracer for binding to the kinase,
leading to a decrease in the BRET signal.[9]

o Data Analysis: The reduction in the BRET signal is measured and used to determine the
intracellular potency (IC50) of the test compound.
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CLK Signaling Pathway in Alternative Splicing

To contextualize the importance of CLK inhibition, it is essential to understand the signaling
pathway in which these kinases operate. CLKs are key regulators of pre-mRNA splicing, a
fundamental process for generating protein diversity from a single gene.

SGC-CLK-1

(CLK1, CLK2, CLK4)

SR Proteins
(e.g., SRSF1)
Phosphorylation

ecruitment & Activation

Spliceosome Assembly

Alternative Splicing

Mature mRNA

Proteln Isoforms)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1232169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

CLK-Mediated Regulation of Alternative Splicing

CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the
spliceosome. This phosphorylation event controls the subcellular localization and activity of SR
proteins, thereby influencing the selection of splice sites on pre-mRNA molecules.[10] By
inhibiting CLKs, SGC-CLK-1 prevents the phosphorylation of SR proteins, leading to
alterations in alternative splicing patterns and ultimately affecting the proteome of the cell.[11]

Conclusion

SGC-CLK-1 is a potent and selective chemical probe for studying the functions of CLK1, CLK2,
and CLK4. While it exhibits high selectivity, researchers should be aware of its known off-
targets, particularly HIPK1, HIPK2, and STK16. The availability of a well-characterized negative
control, SGC-CLK-1N, provides a crucial tool for confirming on-target effects. When compared
to other CLK inhibitors like KH-CB19 and T3-CLK, SGC-CLK-1 demonstrates a distinct
selectivity profile. The choice of inhibitor should be guided by the specific research question
and the potential confounding effects of off-target activities. This guide, by providing a clear
comparison and detailed methodologies, serves as a valuable resource for researchers utilizing
SGC-CLK-1 and other CLK inhibitors in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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